

Panidazole: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Panidazole	
Cat. No.:	B225808	Get Quote

This guide provides an in-depth analysis of the chemical and biological properties of **panidazole**, a nitroimidazole antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of **panidazole** are summarized in the table below, providing a clear reference for its chemical identity.

Property	Value	Citations
Molecular Formula	C11H12N4O2	[1][2][3]
Molecular Weight	232.24 g/mol	[1][2][4]
IUPAC Name	4-[2-(2-methyl-5-nitroimidazol- 1-yl)ethyl]pyridine	[1]
CAS Registry Number	13752-33-5	[2][5]

Mechanism of Action

Panidazole, as a member of the 5-nitroimidazole class of drugs, is believed to exert its antimicrobial effects through a mechanism dependent on the reduction of its nitro group. This process is characteristic of anaerobic environments found in susceptible microorganisms. The



reduction generates highly reactive nitro radicals. These cytotoxic intermediates are capable of damaging microbial DNA, leading to strand breakage and ultimately resulting in cell death.[4][5] While the precise molecular interactions can vary, this general pathway is considered the primary mode of action for this class of compounds.[5]



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Figure 1: Generalized mechanism of action for 5-nitroimidazole drugs like panidazole.

Experimental Protocols

Detailed experimental protocols specifically for **panidazole** are not readily available in the reviewed literature. However, the structural similarity of **panidazole** to other 5-nitroimidazoles, such as tinidazole and metronidazole, allows for the adaptation of established analytical methods. The following protocols for related compounds can serve as a starting point for the development of specific assays for **panidazole**.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method, developed for the analysis of tinidazole, can be adapted to quantify **panidazole** in various matrices.[1][2]

Instrumentation:

- High-Performance Liquid Chromatograph
- UV Detector
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm particle size)

Reagents:

Acetonitrile (HPLC grade)



- Phosphate buffer (pH adjusted as needed for optimal separation)
- Panidazole reference standard

Procedure:

- Mobile Phase Preparation: A mixture of acetonitrile and phosphate buffer is prepared. A
 common starting ratio for similar compounds is 40:60 (v/v).[6] The pH of the buffer should be
 optimized to ensure good peak shape and retention time for panidazole.
- Standard Solution Preparation: A stock solution of the **panidazole** reference standard is prepared in the mobile phase. A series of dilutions are then made to create a calibration curve.
- Sample Preparation: The sample containing **panidazole** is dissolved in the mobile phase and filtered through a 0.45 μm filter to remove any particulate matter.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μL
 - Detection Wavelength: Determined by measuring the UV absorbance spectrum of panidazole. For related compounds, wavelengths between 280 nm and 320 nm are common.[1][6]
- Analysis: The standard and sample solutions are injected into the HPLC system. The
 concentration of panidazole in the sample is determined by comparing its peak area to the
 calibration curve generated from the standards.

UV-Visible Spectrophotometry for Determination

A simpler, colorimetric method can be employed for the determination of **panidazole**, based on the reaction of the reduced nitroimidazole with a chromogenic agent. The following is based on a method for tinidazole.

Instrumentation:



UV-Visible Spectrophotometer

Reagents:

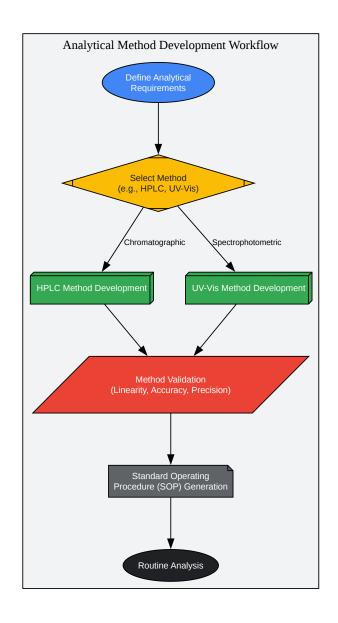
- Zinc dust
- Hydrochloric acid (1M)
- p-hydroxybenzaldehyde solution
- Panidazole reference standard

Procedure:

- Reduction of **Panidazole**: A known concentration of the **panidazole** sample is treated with zinc dust and hydrochloric acid to reduce the nitro group to a primary amine. The reaction is typically allowed to proceed for a set time (e.g., 1 hour) at room temperature.
- Color Formation: Following the reduction, a solution of p-hydroxybenzaldehyde is added.
 The mixture is then heated (e.g., at 50°C) to facilitate the condensation reaction between the newly formed primary amine and the aldehyde, resulting in a colored product.
- Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax), which would need to be determined experimentally for the **panidazole**-derived chromogen.
- Quantification: The concentration of panidazole in the original sample is calculated by comparing the absorbance to a calibration curve prepared using known concentrations of the panidazole reference standard that have been subjected to the same procedure.

The workflow for developing an analytical method for **panidazole** is outlined below.





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Figure 2: A logical workflow for the development and validation of an analytical method for **panidazole**.

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